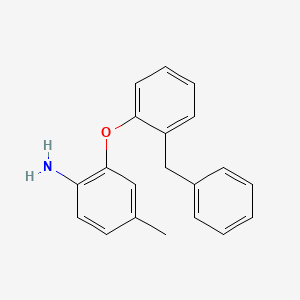

2-(2-Benzylphenoxy)-4-methylaniline

Description

Contextualization within Substituted Aniline (B41778) Chemistry and Aromatic Ethers

Substituted Anilines: Anilines, or aromatic amines, are a cornerstone of organic chemistry. bldpharm.com The amino group (-NH2) is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. nbinno.com However, in 2-(2-Benzylphenoxy)-4-methylaniline, the ortho position to the amine is blocked by the bulky benzylphenoxy group, suggesting that electrophilic attack would likely be directed to the remaining ortho position (C6) and the para position relative to the methyl group.

The basicity of the aniline nitrogen is highly sensitive to the nature of its substituents. nbinno.com Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. nih.gov The 4-methyl group on the aniline ring is weakly electron-donating, which would slightly increase the electron density on the ring and the basicity of the amine compared to unsubstituted aniline.

Aromatic Ethers: Aromatic ethers are characterized by an oxygen atom connected to at least one aryl group. chem960.comsci-hub.se This class of compounds is known for its chemical stability. biosynth.com The ether linkage in diaryl ethers, such as the one present in this compound, is significantly less prone to cleavage than in aliphatic ethers due to the delocalization of the oxygen's lone pairs into the aromatic rings. biosynth.com

The synthesis of aromatic ethers is a well-established area of organic methodology. sigmaaldrich.com The most common methods include the Williamson ether synthesis and the Ullmann condensation. biosynth.comsigmaaldrich.com The Williamson synthesis is typically used for preparing alkyl aryl ethers, while the Ullmann condensation, which involves a copper-catalyzed reaction between an aryl halide and a phenoxide, is particularly suited for the formation of diaryl ethers. biosynth.comsigmaaldrich.com

Table 1: Representative Properties of Substituted Anilines

| Compound | Molecular Formula | Boiling Point (°C) | pKa |

|---|---|---|---|

| Aniline | C₆H₇N | 184.1 | 4.63 |

| p-Toluidine (B81030) (4-methylaniline) | C₇H₉N | 200.3 | 5.08 |

| o-Toluidine (2-methylaniline) | C₇H₉N | 200.2 | 4.44 |

| 2-Chloro-4-methylaniline | C₇H₈ClN | 223-225 nih.gov | Not widely reported |

| 2-Bromo-4-methylaniline (B145976) | C₇H₈BrN | 240.5 | Not widely reported |

This table presents data for representative substituted anilines to illustrate general trends and is not specific to the title compound.

Significance of the Benzylphenoxy and Methylaniline Moieties in Advanced Organic Synthesis

The two primary fragments of the title compound, the benzylphenoxy group and the methylaniline group, are both valuable structural motifs in modern organic synthesis and medicinal chemistry.

The Benzylphenoxy Moiety: The benzyl (B1604629) group (Bn), a benzene (B151609) ring attached to a CH₂ group, is one of the most common protecting groups for alcohols and amines in multi-step organic synthesis. sigmaaldrich.com Its stability under a wide range of reaction conditions and its facile removal via hydrogenolysis make it an ideal choice for masking reactive functional groups. sigmaaldrich.com In the context of this compound, the benzyl group is attached to a phenoxy scaffold, creating a diaryl ether. The presence of the benzylic C-H bonds also offers a site for potential functionalization, as these bonds are weaker and more reactive towards radical reactions than typical alkyl C-H bonds. sigmaaldrich.com The substituent on the benzyl ring can also modulate the electronic properties of the molecule. researchgate.net

The Methylaniline Moiety: Aniline and its derivatives, including methylaniline (toluidine), are fundamental building blocks in the chemical industry. researchgate.net They serve as precursors for the synthesis of a vast array of products, including dyes, polymers, and agrochemicals. researchgate.net In the pharmaceutical sector, the substituted aniline scaffold is a privileged structure found in numerous therapeutic agents. researchgate.net The specific substitution pattern can be tailored to optimize pharmacological activity. The 4-methylaniline (p-toluidine) substructure, in particular, is a common starting material for creating more complex molecules.

Overview of Key Academic Research Areas and Methodological Approaches

While specific academic research focusing exclusively on this compound is not widely documented in publicly available literature, its structure suggests several logical avenues for investigation. The compound serves as a model for developing and testing synthetic methodologies and could be a target in medicinal chemistry or materials science research.

Synthetic Approaches: The primary methodological challenge in synthesizing this compound is the formation of the diaryl ether bond. A likely synthetic route would involve a transition-metal-catalyzed cross-coupling reaction, such as the Ullmann condensation. This would typically involve the reaction of 2-benzylphenol (B1197477) with a suitably functionalized 4-methylaniline derivative, such as 2-halo-4-methylaniline (e.g., 2-bromo- or 2-iodo-4-methylaniline), in the presence of a copper catalyst and a base. Palladium-catalyzed Buchwald-Hartwig amination is another powerful method for C-N bond formation that could potentially be adapted.

Table 2: Common Methodologies for Aromatic Ether Synthesis

| Reaction Name | Reactants | Catalyst/Reagents | Description |

|---|---|---|---|

| Ullmann Condensation | Aryl Halide + Phenol (B47542) | Copper (e.g., CuI, CuO), Base (e.g., K₂CO₃, Cs₂CO₃) | A classic method for forming diaryl ethers, particularly useful when nucleophilic aromatic substitution is difficult. biosynth.comsigmaaldrich.com |

| Williamson Ether Synthesis | Alkyl Halide + Phenoxide | Base (to form phenoxide) | Primarily used for synthesizing alkyl aryl ethers; not suitable for diaryl ethers as aryl halides do not typically undergo Sₙ2 reactions. biosynth.comsigmaaldrich.com |

| Buchwald-Hartwig C-O Coupling | Aryl Halide/Triflate + Alcohol/Phenol | Palladium catalyst, Ligand (e.g., phosphine-based) | A modern, versatile palladium-catalyzed cross-coupling reaction for ether formation under relatively mild conditions. |

Potential Research Applications: Given the prevalence of diaryl ether and substituted aniline motifs in bioactive molecules, a key research area for this compound would be its evaluation as a potential pharmaceutical or agrochemical agent. Its structural complexity allows for the creation of a diverse library of derivatives by modifying the substitution patterns on either of the terminal aromatic rings. These derivatives could be screened for various biological activities.

Furthermore, the compound could be explored as a ligand for metal catalysis or as a monomer for the synthesis of novel high-performance polymers. The specific arrangement of aromatic rings and the presence of the amine functional group could lead to interesting properties in materials science, such as thermal stability or specific optical characteristics. The compound itself represents an area ripe for discovery-oriented research, where its fundamental properties and reactivity are yet to be fully characterized.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-benzylphenoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-15-11-12-18(21)20(13-15)22-19-10-6-5-9-17(19)14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGIHYKSBYCBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies

Retrosynthetic Analysis of the 2-(2-Benzylphenoxy)-4-methylaniline Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.comicj-e.org This process involves breaking bonds and converting functional groups to reveal potential synthetic pathways. For this compound, several logical disconnections can be proposed.

The most prominent disconnection is at the C-O ether linkage, as this is a common and reliable bond to form. amazonaws.com This leads to two primary synthons: a substituted aniline (B41778) fragment and a benzylphenol fragment.

Disconnection A (Ether C-O Bond): This disconnection breaks the molecule into a nucleophilic phenol (B47542) and an electrophilic aniline derivative (or vice versa). This suggests a synthesis involving a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction. The corresponding synthetic equivalents could be 2-benzylphenol (B1197477) and a halo-substituted 4-methylaniline precursor, such as 2-bromo-4-methylaniline (B145976) or 2-fluoro-4-nitro-toluene.

Disconnection B (Benzyl C-C Bond): An alternative disconnection breaks the bond between the benzyl (B1604629) group and the phenoxy ring. This suggests a Friedel-Crafts type reaction where a 2-phenoxy-4-methylaniline scaffold is alkylated with a benzyl halide. This approach may present challenges with regioselectivity.

Disconnection C (Aniline C-N Bond): While less common for this type of structure, a C-N disconnection could be considered, potentially involving reductive amination or a Buchwald-Hartwig amination. This is generally a more complex route for this specific target.

Based on this analysis, the most logical and strategically sound approach involves the formation of the diaryl ether bond as the key step.

| Disconnection Point | Resulting Fragments (Synthons) | Corresponding Reagents (Synthetic Equivalents) | Proposed Reaction Type |

| Ether C-O Bond | 2-Benzylphenoxide + 4-Methyl-2-halophenylamine cation | 2-Benzylphenol + 2-Halo-4-methylaniline (or nitro precursor) | Nucleophilic Aromatic Substitution / Ullmann Condensation |

| Benzyl C-C Bond | 2-(4-methylanilino)phenoxide + Benzyl cation | 2-Phenoxy-4-methylaniline + Benzyl halide (e.g., BnCl) | Friedel-Crafts Alkylation |

Direct Synthesis Approaches to this compound

Direct synthesis involves the forward execution of the pathways identified during retrosynthetic analysis. The primary strategies focus on the sequential or convergent assembly of the three key components: the phenoxy core, the aniline moiety, and the benzyl substituent.

The formation of the ether linkage is a critical step in the synthesis. The Ullmann condensation is a classic and effective method for creating diaryl ethers. This reaction typically involves the coupling of a phenol with an aryl halide using a copper catalyst and a base.

A plausible route would involve the reaction of 2-benzylphenol with an appropriately substituted nitrobenzene derivative, such as 2-bromo-5-methyl-1-nitrobenzene or 2-chloro-5-methyl-1-nitrobenzene. The electron-withdrawing nitro group activates the halide for nucleophilic aromatic substitution (SNAr).

Reaction Scheme: 2-Benzylphenol + 2-Bromo-4-methyl-1-nitrobenzene → 2-(2-Benzylphenoxy)-4-methyl-1-nitrobenzene

The reaction is typically carried out at elevated temperatures in the presence of a base like potassium carbonate (K₂CO₃) and a copper catalyst (e.g., CuI or CuO).

The aniline functional group requires careful strategic consideration. It is often introduced in a protected or precursor form, such as a nitro group, to avoid unwanted side reactions and to facilitate key bond-forming steps.

The use of a nitro-substituted arene, as described above, is a common strategy. The nitro group serves two purposes:

Activation: It activates the aromatic ring for nucleophilic substitution, facilitating the formation of the ether linkage.

Precursor: It can be reliably and selectively reduced to the primary amine (aniline) in the final step of the synthesis.

The reduction of the nitro group in the intermediate, 2-(2-Benzylphenoxy)-4-methyl-1-nitrobenzene, can be achieved using various standard reducing agents, such as:

Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate.

Hydrogen gas (H₂) with a palladium-on-carbon catalyst (Pd/C).

Iron (Fe) or Zinc (Zn) powder in acidic medium (e.g., acetic acid or HCl).

The benzyl group can be incorporated at different stages of the synthesis. wikipedia.org The most efficient approach is often to begin with a precursor that already contains the benzyl group.

Starting with 2-Benzylphenol: This is a commercially available starting material and provides the most direct route. It allows for the immediate formation of the core phenoxy structure to which the aniline moiety is then attached.

Late-Stage Benzylation: An alternative, though potentially more complex, route involves a late-stage Friedel-Crafts benzylation. In this scenario, a precursor like 2-phenoxy-4-methylaniline would be reacted with a benzylating agent (e.g., benzyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, this method risks poor regioselectivity, potentially leading to benzylation at other positions on either aromatic ring.

Synthesis of Related Structural Analogs and Precursors

The availability of appropriately substituted starting materials is crucial for the success of the synthesis. The preparation of substituted anilines from common precursors like p-toluidine (B81030) is a key enabling step.

p-Toluidine (4-methylaniline) is an excellent starting point for creating the necessary aniline precursors, such as 2-nitro-4-methylaniline or 2-bromo-4-methylaniline. wikipedia.org

Synthesis of 2-Nitro-4-methylaniline from p-Toluidine: Direct nitration of p-toluidine is often problematic due to the strong activation and potential oxidation of the amino group. A standard and more controlled method involves a protection-nitration-deprotection sequence:

Protection: The amino group of p-toluidine is first protected, typically as an acetamide, by reacting it with acetic anhydride. This forms N-(4-methylphenyl)acetamide (4-methylacetanilide). This step moderates the activating effect of the amino group and prevents oxidation.

Nitration: The resulting 4-methylacetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. The acetamido group is an ortho, para-director, and since the para position is blocked by the methyl group, nitration occurs primarily at the ortho position, yielding N-(2-nitro-4-methylphenyl)acetamide.

Deprotection: The acetyl group is removed by acid or base hydrolysis to give the final product, 2-nitro-4-methylaniline.

Synthesis of 2-Bromo-4-methylaniline from p-Toluidine: Similarly, direct bromination of p-toluidine can lead to multiple bromination products. A protection strategy is preferred:

Preparation of Benzyl-Substituted Phenol Derivatives

The foundational step in the synthesis of the target compound is the preparation of the 2-benzylphenol intermediate. This process involves the electrophilic substitution of a benzyl group onto the phenol ring. The regioselectivity of this reaction is critical to ensure the desired ortho-substitution.

Historically, benzylated phenols are produced by reacting phenol with benzyl chloride or benzyl alcohol in the presence of strong acid catalysts like aluminum chloride, zinc chloride, or sulfuric acid. google.com An alternative approach involves heating phenol with sodium hydroxide in toluene before reacting it with benzyl chloride. google.com

A more controlled and selective method for ortho-benzylation involves the vapor-phase reaction of a phenol and a benzyl alcohol over a basic metal oxide catalyst. google.com This method demonstrates high selectivity for ortho-benzylated products, which is crucial for the synthesis of the target molecule. google.com Optimization of this process can lead to selectivities greater than or equal to 80% for ortho-benzylated products. google.com The reaction conditions, such as temperature and the molar ratio of reactants, are key to maximizing the yield of the desired 2-benzylphenol. For instance, a 4:1 molar ratio of benzyl alcohol to phenol has been used in such reactions. google.com

The table below summarizes typical conditions for the synthesis of ortho-benzylphenol.

| Parameter | Condition | Selectivity/Yield | Reference |

| Reactants | Phenol, Benzyl Alcohol | - | google.com |

| Catalyst | Basic Metal Oxide | >80% ortho-selectivity | google.com |

| Phase | Vapor Phase | - | google.com |

| Temperature | 300°C to 600°C | - | google.com |

| Molar Ratio | 0.2 to 10 moles of benzyl alcohol per mole of phenol | >40% yield of 2,6-dibenzyl phenol (as an example of potential products) | google.com |

This interactive table summarizes reaction parameters for the preparation of benzyl-substituted phenols.

Advanced Cross-Coupling Reactions in Scaffold Construction

The construction of the diaryl ether core of this compound is achieved through carbon-oxygen (C-O) cross-coupling reactions. These reactions are among the most powerful transformations in modern organometallic chemistry. rsc.org Key methodologies include the Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig reaction.

Ullmann Condensation: The Ullmann condensation is a classic method for forming diaryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol. rsc.orgwikipedia.org Traditionally, this reaction required harsh conditions, such as high temperatures (often over 200 °C), polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper. wikipedia.orgnih.govbeilstein-journals.org

Modern advancements have significantly improved the Ullmann reaction, allowing it to proceed under milder conditions. acs.org The introduction of catalytic amounts of copper salts (e.g., CuI) and the use of chelating ligands can accelerate the reaction and lower the required temperature. nih.govacs.orgjsynthchem.com Ligands play a crucial role, and various N,N- and N,O-chelating ligands have been shown to be effective. nih.govbeilstein-journals.org For example, systems using a diol-copper(I) complex have been developed for the O-arylation of phenols, which tolerate a broad range of functional groups. acs.org

Buchwald-Hartwig C-O Coupling: Developed in the 1990s, the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction has become a powerful alternative to the Ullmann condensation. rsc.orgnih.govwikipedia.org This methodology allows for the coupling of a wide range of aryl halides and phenols under relatively mild conditions. nih.gov The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of a bulky, electron-rich phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. rsc.orgyoutube.com The development of various generations of these ligands has significantly expanded the scope and utility of the reaction. wikipedia.orgyoutube.com

Ullmann or Buchwald-Hartwig C-O Coupling: Reaction of 2-benzylphenol with an appropriately substituted halo-aniline, such as 2-iodo-4-methylaniline.

Buchwald-Hartwig Amination: This C-N coupling reaction would involve reacting a pre-formed diaryl ether halide, 1-halo-2-(2-benzylphenoxy)benzene, with 4-methylaniline. The Buchwald-Hartwig amination is a versatile method for creating carbon-nitrogen bonds using a palladium catalyst. wikipedia.orglibretexts.org

The table below compares these key cross-coupling reactions for diaryl ether synthesis.

| Reaction | Catalyst | Typical Substrates | Advantages | Limitations | Reference |

| Ullmann Condensation | Copper (CuI, Cu powder) | Aryl Halides, Phenols | Cost-effective metal catalyst | Traditionally requires harsh conditions, high temperatures | rsc.orgwikipedia.orgnih.gov |

| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd(OAc)₂) + Phosphine Ligand | Aryl Halides/Triflates, Phenols | Mild conditions, broad substrate scope, high functional group tolerance | Expensive catalyst and ligands | rsc.orgnih.govwikipedia.org |

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Arylboronic Acids, Phenols | Mild conditions, tolerant of many functional groups | - | rsc.orgorganic-chemistry.org |

This interactive table compares prominent cross-coupling reactions used in the construction of diaryl ether scaffolds.

Optimization of Reaction Conditions, Yield Enhancement, and Scalability Considerations

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound while ensuring the process is efficient and scalable.

For Ullmann-type reactions , several parameters can be adjusted. researchgate.net

Catalyst and Ligand: While classic protocols used stoichiometric copper, modern methods employ catalytic amounts (e.g., 5-10 mol %) of a copper source like CuI. nih.govjsynthchem.com Ligand selection is critical for milder conditions; N,N-dimethylglycine and various diamines have proven effective in lowering reaction temperatures to the 90-110 °C range. nih.govbeilstein-journals.orgacs.org

Base and Solvent: The choice of base and solvent significantly impacts reaction efficiency. Bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. beilstein-journals.orgresearchgate.netrsc.org Solvents like DMF, DMSO, 1,4-dioxane, and acetonitrile are often employed, with the optimal choice depending on the specific substrates. rsc.orgbeilstein-journals.orgrsc.org For example, extensive optimization studies showed that for certain ligand-free copper-catalyzed reactions, DMF was the best solvent at 100 °C. rsc.org

Scalability: Recent advances have focused on developing heterogeneous and recyclable copper catalysts, such as copper fluorapatite, which are attractive for industrial-scale applications due to their stability and ease of separation. acs.orgresearchgate.net

For Buchwald-Hartwig reactions , optimization focuses on the catalytic system.

Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, BrettPhos) is crucial for high catalytic activity. youtube.combeilstein-journals.org The ligand enhances the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. youtube.com

Base: A strong, non-nucleophilic base is typically required. Sterically hindered alkoxides like sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are frequently used. beilstein-journals.org

Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard choices. libretexts.org

Scalability: For large-scale synthesis, minimizing the loading of the expensive palladium catalyst is a key consideration. The development of highly active ligands allows for catalyst loadings as low as 1-2%. acs.orglibretexts.org Furthermore, techniques like mechanochemistry (using ball-milling) have been explored for solvent-free scalability of Buchwald-Hartwig aminations. rug.nl

Chemical Transformations and Reactivity Studies

Reactivity of the Primary Aromatic Amine Group

The primary aromatic amine group is a key site of reactivity in 2-(2-Benzylphenoxy)-4-methylaniline, participating in a range of transformations characteristic of anilines.

Derivatization Reactions of the Aniline (B41778) Functionality

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily undergoing reactions with various electrophiles to form a diverse array of derivatives.

Acylation: The aniline functionality can be readily acylated by reacting with acyl halides or anhydrides in the presence of a base. This reaction results in the formation of an amide. For instance, the reaction with acetyl chloride would yield N-(2-(2-benzylphenoxy)-4-methylphenyl)acetamide. This transformation is often employed to protect the amine group during other synthetic steps.

Imine Formation: In the presence of an acid catalyst, the primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.comlumenlearning.comwikipedia.org This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comwikipedia.org The general mechanism proceeds through a hemiaminal intermediate. wikipedia.org The formation of imines is a versatile method for introducing new carbon-nitrogen double bonds into the molecular framework. masterorganicchemistry.comlumenlearning.com A recent study has shown the synthesis of 2-benzyl N-substituted anilines through an imine condensation–isoaromatization pathway starting from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.gov

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. tib.eugoogle.com The resulting diazonium salt, 2-(2-benzylphenoxy)-4-methylbenzenediazonium chloride, is a versatile intermediate. Diazonium salts are highly useful in synthesis, as the diazonium group can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities onto the aromatic ring.

Transformations Involving the Phenoxy Ether Bridge

The diaryl ether linkage in this compound is generally stable. However, under forcing conditions, it can be cleaved. This typically requires strong reagents such as hydrobromic acid (HBr) or boron tribromide (BBr₃). Cleavage of the ether bond would lead to the formation of a phenol (B47542) and a substituted aniline derivative. Selective functionalization of the ether bridge without cleavage is challenging due to its inherent stability.

Electrophilic Aromatic Substitutions on the Aniline and Phenoxy-Benzyl Aryl Rings

Both aromatic rings in this compound can undergo electrophilic aromatic substitution (EAS), with the position of substitution being directed by the existing substituents. oneonta.eduuci.edulibretexts.orglibretexts.orgresearchgate.net

Aniline Ring: The aniline ring is highly activated towards EAS due to the strong electron-donating nature of the amino group and the moderate activating effect of the para-methyl group. The ortho- and para-directing influence of the amino group, combined with the para-methyl group, will direct incoming electrophiles to the positions ortho and para to the amino group. Given that the para position is occupied by the methyl group, and one ortho position is blocked by the bulky benzyloxy group, electrophilic substitution is most likely to occur at the remaining ortho position (position 6) and the position meta to the amine but ortho to the methyl group (position 5). The bulky ortho-substituent may sterically hinder substitution at position 3.

Phenoxy-Benzyl Aryl Ring: The phenoxy-benzyl ring contains an ortho-benzyl group. The benzyl (B1604629) group is a weak activating group and is ortho, para-directing. The ether oxygen attached to this ring is also an ortho, para-director. Therefore, incoming electrophiles will be directed to the positions ortho and para to these groups.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃). However, Friedel-Crafts reactions often fail on anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. oneonta.edu Protection of the amino group as an amide is typically necessary.

Nucleophilic Aromatic Substitutions on the Aryl Rings

Nucleophilic aromatic substitution (SNAr) on the aryl rings of this compound is generally not favored. tib.euchemistrysteps.comyoutube.comnih.govresearchgate.net SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halogen) to activate the ring towards nucleophilic attack. chemistrysteps.comyoutube.com The aromatic rings in this molecule are substituted with electron-donating or weakly activating groups, making them electron-rich and thus unreactive towards nucleophiles under standard SNAr conditions.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT calculations offer a balance between accuracy and computational cost, making them ideal for studying medium-to-large organic molecules like 2-(2-Benzylphenoxy)-4-methylaniline. researchgate.netnih.gov These calculations are used to determine the electronic structure, optimized geometry, and various spectroscopic and chemical properties of the molecule. nih.gov

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For a flexible molecule like this compound, which has several rotatable bonds, there can be multiple stable conformations.

The geometry is optimized by finding the minimum energy structure on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until those forces are negligible. Due to the presence of the benzyl (B1604629) and phenoxy groups, the molecule possesses significant conformational flexibility. The key dihedral angles—such as those around the C-O-C ether linkage and the C-C bond connecting the benzyl group—are systematically rotated to explore the conformational landscape and identify the global minimum energy conformer as well as other low-energy local minima. researchgate.netnih.gov The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level) This table presents hypothetical, yet chemically reasonable, data for the purpose of illustration, as specific experimental or computational studies on this molecule are not publicly available.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C(aniline)-N | 1.405 |

| C(aniline)-O | 1.370 | |

| O-C(phenoxy) | 1.372 | |

| C(phenoxy)-C(benzyl) | 1.518 | |

| C(aniline)-CH₃ | 1.510 | |

| Bond Angles ( ° ) | C-N-H | 113.5 |

| C-O-C | 118.5 | |

| O-C-C(benzyl) | 110.2 | |

| Dihedral Angles ( ° ) | C(aniline)-O-C(phenoxy)-C | 85.3 |

| O-C(phenoxy)-C(benzyl)-C | -65.8 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps)

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier molecular orbitals. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized, whereas a large gap indicates high stability and low reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methylaniline ring, particularly the amino group, while the LUMO would likely be distributed across the benzyl and phenoxy rings.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical, yet chemically reasonable, data for the purpose of illustration.

| Parameter | Value (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.40 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Typically, red or yellow areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. nih.govuni-muenchen.de Blue areas represent regions of positive potential, which are electron-poor and susceptible to nucleophilic attack, commonly found around hydrogen atoms, especially those bonded to heteroatoms (like the -NH₂ group). nih.gov Green areas denote neutral or non-polar regions. For this compound, the most negative potential (red) would be expected around the oxygen atom of the ether linkage and the nitrogen atom of the amine group. The most positive potential (blue) would be located on the amine hydrogens.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. usc.eduepstem.net This method provides detailed insights into intramolecular interactions, charge transfer (delocalization) effects, and the hybridization of atomic orbitals within bonds. usc.eduwisc.edu

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies using DFT, a theoretical spectrum can be generated. mdpi.com Comparing the simulated spectrum with an experimental one allows for the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. mdpi.comresearchgate.net

For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-O-C stretching of the ether linkage, aromatic C-H and C=C stretching, and CH₃ group vibrations. Discrepancies between calculated and experimental frequencies, which arise from the harmonic approximation used in calculations and solvent effects, are often corrected by applying a scaling factor. This correlative approach provides a powerful method for structural confirmation. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be particularly useful for exploring its conformational flexibility in a more realistic environment, such as in a solvent. These simulations can reveal how the molecule changes its shape over time and how it interacts with surrounding solvent molecules. This is crucial for understanding its behavior in solution, including its solubility and how its conformation might change upon approaching a biological target. By tracking the trajectories of the atoms, one can analyze the stability of different conformations and the transitions between them, providing a dynamic picture that complements the static view from quantum mechanics.

No Publicly Available Research Found for "this compound"

Despite a thorough search of scientific databases and scholarly articles, no specific theoretical and computational chemistry investigations have been found for the compound this compound.

Consequently, it is not possible to provide the detailed analysis requested, including data on its chemical reactivity descriptors, non-linear optical (NLO) properties, or chemical bonding characteristics as outlined in the user's request. The generation of scientifically accurate content, including data tables and detailed research findings for the specified subsections, is contingent upon the existence of published research on this particular molecule.

The requested sections and subsections for the article were:

Analysis of Chemical Bonding Characteristics and Charge Density Distributions (e.g., Localized-Orbital Locator profiles)

While general principles and methodologies for these computational chemistry techniques are well-documented, applying them to a specific compound like this compound requires dedicated research that does not appear to be available in the public domain. Any attempt to generate data for this compound without such research would be speculative and would not meet the standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research on this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. fu-berlin.de Cascade reactions, similarly, involve a sequence of intramolecular transformations initiated by a single event. The aniline (B41778) functional group in 2-(2-Benzylphenoxy)-4-methylaniline is well-suited to participate in such reactions.

The primary amine can readily form imines with aldehydes and ketones, a common initial step in many MCRs, such as the Ugi and Passerini reactions. fu-berlin.deorganic-chemistry.org This reactivity allows for the incorporation of the bulky and structurally complex 2-(2-benzylphenoxy) moiety into diverse molecular scaffolds. While direct examples involving this specific compound are scarce, the general reactivity of anilines in MCRs is a cornerstone of modern synthetic chemistry, used to rapidly generate libraries of complex molecules for drug discovery and other applications. researchgate.netrug.nl

Utilization in the Construction of Diverse Complex Molecular Architectures

The synthesis of complex molecules often relies on the strategic use of versatile building blocks. The aromatic rings in this compound can undergo electrophilic aromatic substitution, enabling the introduction of additional functional groups and the extension of the molecular framework. evitachem.com Furthermore, the amine group can act as a nucleophile or be transformed into other functionalities, such as diazonium salts, which are gateways to a vast array of chemical modifications. These inherent reactive sites make the compound a potentially valuable intermediate in multi-step syntheses aimed at creating elaborate, three-dimensional molecular structures for applications in pharmaceuticals and materials science. evitachem.com

Precursor for Novel Organic Materials and Specialty Chemicals

The development of new organic materials with tailored properties is a major focus of contemporary chemical research. The structural attributes of this compound suggest its potential as a precursor for such materials.

Polyphosphazenes are a unique class of polymers with an inorganic backbone of alternating phosphorus and nitrogen atoms. rsc.org This backbone can be modified by attaching organic side groups, which allows for the fine-tuning of the polymer's properties. The most common method for synthesizing poly(organophosphazenes) involves the nucleophilic substitution of chlorine atoms on a poly(dichlorophosphazene) precursor. umich.eduacs.org

Amines and aryloxy compounds are frequently used as nucleophiles in this process. nih.gov this compound, as an aryloxyaniline derivative, is a prime candidate for use as a modifying agent. By reacting it with poly(dichlorophosphazene), the bulky 2-(2-benzylphenoxy)-4-methylphenyl group could be attached to the phosphazene backbone.

The incorporation of such large, sterically demanding side groups would be expected to significantly influence the final properties of the polymer, such as:

Thermal Stability: The high aromatic content could enhance thermal resistance.

Solubility: The organic side groups would render the polymer soluble in organic solvents.

Glass Transition Temperature (Tg): The bulky nature of the side group would restrict chain motion, likely leading to a higher Tg compared to polymers with smaller side groups. researchgate.net

This approach allows for the creation of new polyphosphazene-based materials with tailored properties for specific applications, ranging from flame-retardant materials to biocompatible elastomers. rsc.orgacs.org

| Reactant | Role in Polyphosphazene Synthesis | Potential Effect on Polymer Properties |

|---|---|---|

| Poly(dichlorophosphazene) | Polymer Backbone Precursor | Reactive sites for substitution |

| This compound | Nucleophilic Side Group Modifier | Increased thermal stability, altered solubility, higher Tg |

| Phenoxy & Trifluoroethoxy Groups | Common Modifying Groups (for comparison) | Varying Tg and surface properties based on ratio researchgate.net |

Beyond polymers, the compound could serve as a building block for other functional materials. Its aromatic structure could be integrated into molecules designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transport and photophysical properties are paramount. The diaryl ether motif is a common feature in molecules designed for such purposes.

Design and Synthesis of Chemically Distinct Analogs for Structure-Reactivity Correlation Studies

Understanding how a molecule's structure affects its chemical reactivity and physical properties is a fundamental goal of chemistry. Structure-reactivity (or structure-property) relationship studies involve synthesizing a series of related compounds (analogs) and comparing their behavior.

Analogs of this compound could be designed to probe the influence of different structural features. For example, modifying the substituents on the aromatic rings or altering the position of the benzyl (B1604629) group could provide insights into steric and electronic effects on its reactivity or its performance in a material. mdpi.com

| Compound | Structural Variation | Potential Area of Study |

|---|---|---|

| This compound | Baseline Compound | Reactivity, material properties |

| Analog with electron-withdrawing group (e.g., -NO2) | Electronic Effect | Study effect on amine nucleophilicity |

| Analog with bulkier alkyl group (e.g., -tert-butyl) | Steric Effect | Investigate impact on polymer modification efficiency |

| Positional Isomer (e.g., 4-(4-Benzylphenoxy)-2-methylaniline) | Steric/Electronic Effect | Compare thermal properties in derived polymers |

By systematically synthesizing and studying such analogs, a deeper understanding of the principles governing the behavior of this class of compounds can be achieved, guiding the future design of molecules and materials with optimized characteristics.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Strategies for 2-(2-Benzylphenoxy)-4-methylaniline

The synthesis of diaryl ethers, the core structure of this compound, has traditionally been dominated by the Ullmann condensation. However, this method often requires harsh reaction conditions. Future research should focus on developing more sustainable and efficient synthetic routes.

Modern catalytic systems offer promising alternatives. Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and C-O coupling reactions, have emerged as powerful tools for the formation of C-N and C-O bonds, respectively. organic-chemistry.org The development of novel ligands and catalysts, including the use of nanoparticles, can lead to milder reaction conditions, higher yields, and greater functional group tolerance. researchgate.net

Green chemistry principles should guide the development of new synthetic strategies. This includes the exploration of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve energy efficiency. mdpi.com

Solvent-free reactions: Eliminating the need for solvents reduces waste and environmental impact. mdpi.com

Recyclable catalysts: The use of heterogeneous or magnetically separable nanocatalysts can simplify product purification and allow for catalyst reuse. researchgate.net

Photocatalysis: Visible-light-mediated reactions offer a green and efficient way to forge C-O bonds under ambient conditions. researchgate.net

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Catalyst/Reagent | Advantages | Potential Challenges |

| Modified Ullmann Condensation | Copper nanoparticles, eco-catalysts | Lower temperatures, recyclable catalysts | Ligand development, substrate scope |

| Buchwald-Hartwig Coupling | Palladium complexes with specialized ligands | High yields, broad substrate scope | Catalyst cost, ligand sensitivity |

| Photocatalytic C-O Coupling | Organic dyes, metal complexes | Mild conditions, use of visible light | Scalability, quantum efficiency |

| Microwave-Assisted Synthesis | Various catalysts | Rapid reaction times, energy efficiency | Scale-up limitations, thermal hotspots |

This table presents potential strategies for the synthesis of diaryl ether amines based on current literature for related compounds, as specific data for this compound is not available.

Exploration of Undiscovered Chemical Transformations and Reaction Pathways

The reactivity of the aniline (B41778) and diaryl ether moieties in this compound offers a rich landscape for exploring novel chemical transformations. Future research could focus on leveraging the electronic properties of this compound to discover new reaction pathways.

Electrochemical Transformations: The electrochemical oxidation of substituted anilines can lead to the formation of various coupled products, including benzidine and diphenylamine derivatives. researchgate.net Investigating the electrochemical behavior of this compound could unveil pathways to novel dimeric or polymeric materials with interesting electronic properties. The one-electron oxidation potentials of substituted anilines can be computationally predicted, providing a guide for experimental studies. nih.gov

Photocatalytic Reactions: Photocatalysis opens avenues for unique transformations that are not accessible through traditional thermal methods. For instance, the photocatalytic hydrolysis of diaryl ethers has been demonstrated for the cleavage of the C-O bond. nih.gov Applying similar methodologies to this compound could lead to selective bond cleavage and functionalization. Furthermore, photocatalytic C-H activation could enable the direct functionalization of the aromatic rings. acs.org

C-H Activation: Direct C-H bond activation is a powerful tool for the efficient synthesis of complex molecules. Research into the regioselective C-H functionalization of the aniline or benzylphenoxy rings of the target molecule could lead to the introduction of new functional groups at previously inaccessible positions. acs.orgchemrxiv.orgresearchgate.net The development of new directing groups or catalyst systems will be crucial for achieving high selectivity.

Potential unexplored reactions are summarized in Table 2.

| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Research Focus |

| Electrochemical Oxidation | Platinum electrode, aqueous medium | Dimerization or polymerization | Synthesis of novel conductive polymers |

| Photocatalytic Cleavage | Uranyl catalysts, visible light | Selective C-O or C-N bond cleavage | Controlled degradation and functionalization |

| Meta-C-H Arylation | Palladium catalysts with specialized ligands | Introduction of aryl groups at the meta position | Synthesis of complex derivatives |

| Remote C-H Functionalization | Transition metal catalysts | Functionalization of distant C-H bonds | Access to novel structural analogues |

This table outlines potential reaction pathways for this compound based on known reactivity of similar compounds.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful toolkit for predicting the properties of this compound and its derivatives, thereby guiding experimental efforts. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and potential applications of these molecules.

Predicting Electronic Properties: DFT calculations can be employed to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.net These parameters are crucial for predicting the compound's behavior in electronic and optoelectronic devices. The effect of different substituents on these properties can be systematically studied to design molecules with tailored electronic characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to establish a correlation between the structural features of this compound derivatives and their potential biological activity or material properties. acs.org By developing robust QSAR models, it is possible to predict the activity of novel, unsynthesized compounds, thus accelerating the discovery process.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of potential reactions involving this compound. nih.govbeilstein-journals.org By calculating the energy profiles of different reaction pathways, it is possible to identify the most favorable conditions and predict the likely products.

Table 3 highlights key parameters that can be investigated through computational modeling.

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | HOMO/LUMO energies, bond dissociation energies, reaction barriers | Prediction of electronic properties, reactivity, and reaction mechanisms |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Understanding optical properties for materials applications |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, material performance | Guiding the design of new functional molecules |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions | Understanding behavior in condensed phases and biological systems |

This table provides examples of how computational chemistry can be applied to study this compound and its derivatives.

Investigations into Derivatives with Tuned Electronic and Chemical Properties

The modular nature of this compound allows for the systematic modification of its structure to tune its electronic and chemical properties. Future research should focus on the synthesis and characterization of novel derivatives with enhanced performance for specific applications.

Tuning Optoelectronic Properties: The introduction of electron-donating or electron-withdrawing groups onto the aromatic rings of this compound can significantly alter its electronic properties. For example, strategic placement of substituents can be used to tune the HOMO-LUMO gap, which in turn affects the color and fluorescence of the molecule. This approach could lead to the development of new organic light-emitting diode (OLED) materials or fluorescent probes.

Enhancing Medicinal Chemistry Potential: The diaryl ether and aniline motifs are present in many biologically active compounds. By synthesizing a library of derivatives of this compound with diverse substituents, it may be possible to identify compounds with interesting pharmacological activities. For instance, modifications could be made to improve binding affinity to specific biological targets or to enhance pharmacokinetic properties.

Developing Novel Materials: The polymerization of aniline derivatives can lead to the formation of conductive polymers with a wide range of applications. chemrxiv.org Investigating the polymerization of this compound and its derivatives could result in new materials with unique optical and electronic properties suitable for use in sensors, coatings, or electronic devices.

Table 4 outlines potential avenues for the development of derivatives.

| Derivative Class | Modification Strategy | Target Property | Potential Application |

| Optoelectronic Materials | Introduction of electron-donating/withdrawing groups | Tunable fluorescence and absorption | Organic LEDs, fluorescent sensors |

| Bioactive Molecules | Variation of substituents on aromatic rings | Enhanced biological activity | Drug discovery |

| Conductive Polymers | Polymerization of the aniline moiety | High conductivity and processability | Organic electronics, anti-corrosion coatings |

| Functional Monomers | Introduction of polymerizable groups | Incorporation into larger polymer structures | Advanced materials with tailored properties |

This table illustrates how the structure of this compound can be modified to create derivatives with specific functionalities, based on general principles of medicinal and materials chemistry.

Q & A

Q. What are the common synthetic routes for 2-(2-Benzylphenoxy)-4-methylaniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-methylaniline and 2-benzylphenol derivatives. Key steps include:

- Base selection : Potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO) to deprotonate the phenol and activate the electrophilic aromatic ring .

- Temperature control : Reactions are often conducted at 80–120°C for 6–24 hours to achieve optimal yields .

- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC (>95%) and structural validation by H/C NMR .

- Yield optimization : Lower yields (<50%) may result from steric hindrance from the benzyl group; microwave-assisted synthesis can reduce reaction time and improve efficiency .

Q. How is this compound characterized, and what analytical techniques are critical for quality control?

- Methodological Answer :

- Structural elucidation : H NMR (aromatic proton integration, coupling constants) and C NMR (carbon environment analysis) are essential. Mass spectrometry (HRMS or MALDI-TOF) confirms molecular weight .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns. Impurity profiling via LC-MS identifies byproducts from incomplete substitution or oxidation .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds, critical for storage conditions .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Dose-response curves (1–100 µM) over 48 hours .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms, using positive controls (e.g., staurosporine) to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?

- Methodological Answer :

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) or CuI for Ullmann-type couplings, particularly for sterically hindered substrates .

- Machine learning : Train random forest models on high-throughput datasets (e.g., solvent polarity, temperature, base strength) to predict optimal conditions. Feature importance analysis identifies critical variables (e.g., solvent choice contributes >30% to yield variance) .

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., oxidation) and enabling gram-scale production with >70% yield .

Q. What mechanistic insights explain contradictory biological activity data across studies?

- Methodological Answer :

- Metabolic stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation pathways. LC-MS/MS quantifies parent compound and metabolites (e.g., hydroxylation at the benzyl group) .

- Epigenetic variability : Cell line-specific histone modification profiles may alter target gene expression. ChIP-seq or RNA-seq can correlate activity with epigenetic markers .

- Solubility effects : Use dynamic light scattering (DLS) to measure aggregation in cell culture media. Nanoformulation (e.g., liposomes) may enhance bioavailability in hydrophobic compounds .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., EGFR kinase). Focus on interactions between the benzylphenoxy group and hydrophobic pockets .

- QSAR modeling : Generate 3D descriptors (e.g., MolSurf, CoMFA) for a library of derivatives. Partial least squares (PLS) regression correlates logP and polar surface area with IC values .

- ADMET prediction : SwissADME or ADMETLab2.0 to prioritize derivatives with favorable pharmacokinetics (e.g., BBB permeability for CNS targets) .

Q. What strategies resolve discrepancies in spectroscopic data during structural validation?

- Methodological Answer :

- 2D NMR correlation : HSQC and HMBC experiments resolve overlapping signals in aromatic regions, confirming connectivity between the benzylphenoxy and aniline moieties .

- Isotopic labeling : Synthesize N-labeled 4-methylaniline precursors to track nitrogen environments in N NMR, distinguishing regioisomers .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of bond angles and dihedral steric clashes affecting reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.